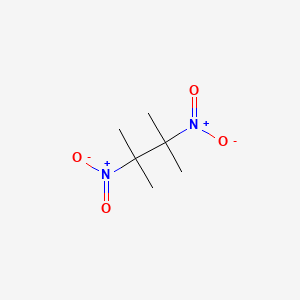
2,3-Dimethyl-2,3-dinitrobutane
Cat. No. B1209716
Key on ui cas rn:
3964-18-9
M. Wt: 176.17 g/mol
InChI Key: DWCLXOREGBLXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08377670B2
Procedure details


2,3-Dimethyl-2,3-dinitrobutane (82.56 g, 0.47 mmol) was dissolved in a mixture of THF (1407 mL) and water (235 mL). To this solution cooled to 8-10° C., Zn powder (126.9 g, 1.95 mol) was added in one portion. A solution of NH4Cl (202.1 g, 3.77 mol) in H2O (705 mL) was added dropwise to this slurry, with continued stirring for 1 h at 10° C., and the flask was stored in cooled water for 16 h. The slurry was filtered, and the precipitate was carefully washed with THF (4×200 mL). The precipitate was then dried by three washings with diethyl ether and collected. The solution was evaporated under vacuum until THF ceased to distill off. Then the solution was protected from air, and sodium carbonate (235 g) and sodium chloride (141 g) were added with cooling. Continuous extraction with chloroform (1880 mL) was performed over 18 h. The filtrate was concentrated to give oil product, then added petroleum ether to this mixture and stirred for 30 min at room temperature, filtered, dried, to afford a white powder (12.8 g, 18.4% yield). 1HNMR (400 MHz, DMSO): δ 6.89 (s, 1 H), 5.34 (s, 1 H), 0.96 (s, 3 H).






Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([N+:10]([O-])=[O:11])([C:4]([CH3:9])([N+:6]([O-])=[O:7])[CH3:5])[CH3:3].[NH4+].[Cl-]>C1COCC1.O.[Zn]>[OH:7][NH:6][C:4]([CH3:9])([C:2]([NH:10][OH:11])([CH3:3])[CH3:1])[CH3:5] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
82.56 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C(C)([N+](=O)[O-])C)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
1407 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
235 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
[Compound]
|
Name
|
petroleum ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
126.9 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
9 (± 1) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with continued stirring for 1 h at 10° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The slurry was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the precipitate was carefully washed with THF (4×200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The precipitate was then dried by three washings with diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was evaporated under vacuum until THF
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
to distill off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Continuous extraction with chloroform (1880 mL)
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was performed over 18 h
|
|
Duration
|
18 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give oil product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ONC(C)(C(C)(C)NO)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.8 g | |
| YIELD: PERCENTYIELD | 18.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 18376.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

